6-Hydroxy-1,6-dihydro-5H-indol-5-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-hydroxy-1,6-dihydroindol-5-one |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,8-9,11H |
InChI Key |
XRMPVYKAKJWVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(C(=O)C=C21)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Hydroxy 1,6 Dihydro 5h Indol 5 One and Analogous Structures
Historical Perspectives on Hydroxyindole Synthesis
The foundational methods for constructing the hydroxyindole core have been instrumental in the development of heterocyclic chemistry. These early reactions provided the basis upon which modern, more sophisticated strategies have been built.
The Nenitzescu indole (B1671886) synthesis, first reported by Costin Nenițescu in 1929, is a cornerstone reaction for producing 5-hydroxyindole (B134679) derivatives. wikipedia.orgwikipedia.org The classical reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism proceeds through a Michael addition, followed by a nucleophilic attack from the enamine and a subsequent elimination to form the indole ring. wikipedia.org The reaction is typically performed under mild conditions and is amenable to a wide range of substituents, making it a versatile tool for organic synthesis. wikipedia.orgresearchgate.net
While the classical Nenitzescu reaction regioselectively yields 5-hydroxyindoles, variations of this reaction have been developed to access other isomers, such as 6-hydroxyindoles. researchgate.netacs.org This alternative pathway is often referred to as the "anti-Nenitzescu" reaction. acs.orgmdpi.com The formation of 6-hydroxyindoles is less common and is influenced by the substitution pattern of the reactants, particularly the use of N-aryl-substituted enaminoesters, and is often favored at lower temperatures. acs.orgmdpi.com The ability to control the regioselectivity of the Nenitzescu reaction and its variants has significantly expanded its utility in synthesizing a diverse array of hydroxyindole-containing compounds. researchgate.net
| Reaction Name | Reactants | Product | Key Features |
| Nenitzescu Indole Synthesis | Benzoquinone, β-aminocrotonic ester | 5-Hydroxyindole derivatives | Mild conditions, simple procedure, regioselective for 5-hydroxy isomers. wikipedia.orgresearchgate.net |
| Anti-Nenitzescu Reaction | 1,4-Benzoquinones, N-aryl-substituted enaminoesters | 6-Hydroxyindole (B149900) derivatives | Regioselective for 6-hydroxy isomers, often dependent on specific substrates and conditions. acs.orgmdpi.com |
Modern Approaches to Dihydroindolone Scaffolds
Contemporary synthetic chemistry has seen the emergence of powerful new methods for constructing complex heterocyclic systems like dihydroindolones. These approaches often offer improved efficiency, selectivity, and substrate scope compared to historical methods.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction mechanism involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form an intermediate that cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org
While the traditional Fischer synthesis yields fully aromatic indoles, variants of this reaction can be adapted to produce dihydroindolone scaffolds. For instance, the Fischer indole cyclization of (2-oxo-1,2-dihydroquinolin-4-yl)hydrazine with 1,3-cyclohexanedione (B196179) under microwave irradiation has been used to prepare a tetrahydroindolone-fused quinolinone structure. nih.gov This demonstrates the potential of adapting the fundamental principles of the Fischer cyclization to access more complex and saturated indole-based ring systems. Further modifications, such as the Buchwald modification involving a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope of this venerable reaction. wikipedia.org
Condensation reactions are a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic systems. Modified aldol (B89426) and domino condensation reactions have been successfully applied to the synthesis of dihydroindolone scaffolds.
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are particularly efficient. A notable example is the catalyst-free domino reaction of arylglyoxals with enamines, which yields 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields. rsc.org This process provides a straightforward entry into functionalized dihydroindolones from readily available starting materials. rsc.org Similarly, domino '2:1-coupling/intramolecular aldol condensation' reactions of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with tetraalkoxymethanes have been developed for the synthesis of 3-hydroxy-5-alkoxyhomophthalates, showcasing the utility of aldol-type condensations in complex molecule synthesis. nih.gov
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.comnih.gov These reactions are powerful tools for rapidly generating molecular diversity. nih.gov
Several MCRs have been developed for the synthesis of indole and related heterocyclic structures. For example, a one-pot, three-component domino reaction involving an arylamine, an arylglyoxal, and either 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) provides a metal-free route to functionalized indole derivatives. semanticscholar.org The reaction proceeds through a sequence of Knoevenagel condensation followed by inter- and intramolecular nucleophilic additions. semanticscholar.org Another example is the 1,3-dipolar cycloaddition reaction between an in situ generated azomethine ylide and N-alkylvinylindoles, which leads to the formation of complex spiropyrrolidine-indole conjugates. nih.gov While direct MCRs for 6-hydroxy-1,6-dihydro-5H-indol-5-one are not extensively documented, the principles of MCRs offer a promising avenue for the future development of efficient syntheses for this and related dihydroindolone scaffolds.
| Reaction Type | Reactants | Product | Key Features |
| Three-Component Domino Reaction | Arylamine, Arylglyoxal, 4-Hydroxycoumarin/4-Hydroxy-6-methyl-2-pyrone | Functionalized Indole Derivatives | Metal-free, one-pot, good to excellent yields. semanticscholar.org |
| 1,3-Dipolar Cycloaddition MCR | N-alkylvinylindole, Ninhydrin, Sarcosine/L-proline | Spiropyrrolidine-indole conjugates | One-pot, regio- and stereospecific. nih.gov |
The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies procedures, reduces costs, and minimizes toxic waste. For the synthesis of hydroxyindoles, notable progress has been made in this area.
An efficient, catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed through the condensation of carboxymethyl cyclohexadienones with primary amines. acs.org The reaction is proposed to proceed via the in situ formation of an enamine, which then undergoes an aza-Michael addition to the cyclohexadienone moiety, followed by a rearomatization step to furnish the 6-hydroxy indole core. acs.org This method is operationally simple and demonstrates broad substrate scope, accommodating aromatic, aliphatic, and α-chiral amines. acs.org Additionally, catalyst-free domino reactions have been employed to synthesize 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones from arylglyoxals and enamines, further highlighting the potential of catalyst-free approaches in constructing complex indole-based heterocycles. rsc.org
Ring-Opening and Recyclization Strategies
The construction of complex heterocyclic frameworks like the indol-5-one (B1259809) core can be achieved through innovative strategies that involve the cleavage of a pre-existing ring followed by a subsequent cyclization event to form the desired architecture. These methods offer alternative pathways to structures that might be challenging to assemble through more linear synthetic sequences.
One such approach involves the ring-opening cyclization of spirocyclopropanes. For instance, the reaction of cycloheptane-1,3-dione-2-spirocyclopropane with a primary amine, such as 2,4-dimethoxybenzylamine, in refluxing acetonitrile (B52724) leads to the formation of 1,2,3,6,7,8-hexahydrocyclohepta[b]pyrrol-4(5H)-one with a high yield of 94%. elsevierpure.com This intermediate, containing the core pyrrolocyclohexanone structure, can then be further transformed into 1-azaazulenes through deprotection and oxidation, demonstrating the utility of ring-opening a strained three-membered ring to initiate the formation of a new heterocyclic system. elsevierpure.com
Another relevant strategy is acid-catalyzed rearrangement, which can be considered a form of recyclization or ring expansion. In one study, pyrrolocyclohexanone derivatives were subjected to an acid-catalyzed rearrangement to yield isocoumarin-fused pyrrolocyclohexanones in good yields (78–90%). nih.gov The proposed mechanism involves the formation of a hydroxy epoxide intermediate, followed by the loss of water and a ring expansion driven by the breaking of an epoxy C-C bond. nih.gov Such rearrangements highlight how existing cyclic systems can be transformed into more complex, fused structures through carefully controlled recyclization pathways.
Stereoselective Synthetic Pathways
Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly when targeting molecules with biological activity. Stereoselective pathways aim to produce a specific stereoisomer of a chiral molecule, such as the (R)- or (S)-enantiomer at the C6 position of this compound.
While direct stereoselective synthesis of the title compound is not extensively detailed, analogous strategies on related indole structures provide significant insight. For example, the reduction of a chiral 1-alkyl-6-hydroxyindole to its corresponding indoline (B122111) derivative using sodium cyanoborohydride was shown to proceed with a 3:1 diastereoselectivity. acs.org This demonstrates that a chiral center on the nitrogen substituent can influence the stereochemical outcome of a reaction on the heterocyclic core. acs.org
Furthermore, broader stereoselective methods are employed for constructing complex molecules that could be adapted for indol-5-one synthesis. Dynamic kinetic asymmetric transformation (DYKAT) using a combination of lipase (B570770) and ruthenium catalysis has been effective in producing enantiomerically pure diacetates from 1,5-diols, which serve as intermediates in natural product synthesis. acs.org Highly enantioselective additions of indole to sulfonyl amides, catalyzed by bifunctional aminothioureas, have been optimized to yield products with up to 99% enantiomeric excess (ee). acs.org These advanced catalytic systems represent a powerful approach for establishing key stereocenters in the synthesis of complex indole derivatives.
Derivatization and Functionalization Strategies
Once the core indol-5-one scaffold is synthesized, its chemical properties can be modulated through various derivatization and functionalization reactions. These transformations are key to creating diverse analogues for structure-activity relationship (SAR) studies and developing novel chemical entities.
Selective Functional Group Transformations
The presence of multiple reactive sites, primarily the hydroxyl and ketone groups, in the this compound structure necessitates chemoselective reactions that target one functional group while leaving others intact. nih.gov
Several selective transformations have been successfully demonstrated on the 6-hydroxyindole scaffold. acs.org
Esterification: The hydroxyl group can be selectively acylated. For instance, esterification with pivaloyl chloride leads to the formation of the corresponding pivalate (B1233124) ester. acs.org
Methylation: The hydroxyl group can be converted to a methoxy (B1213986) group, as demonstrated by the methylation of 4a to form a 6-methoxy indole in good yield. acs.org
Reduction and Dearomatization: The indole ring system itself can be modified. Reduction can yield a 2,3-dihydroindole (indoline), and subsequent dearomatization using reagents like phenyliodine(III) diacetate (PIDA) can form a tetrahydro-6H-indol-6-one moiety, which is an important structural core in many natural products. acs.org
The selective reaction of the hydroxyl group is a common challenge due to its lower nucleophilicity compared to other groups like amines. nih.gov However, strategies using metal-mediated catalysis or exploiting pKa differences can achieve selective O-acylation or O-arylation even in the presence of more nucleophilic groups. nih.gov For example, copper catalysts tend to favor O-arylation, while palladium catalysts favor N-arylation in molecules containing both hydroxyl and amino groups. nih.gov
Synthesis of Substituted Analogues and Derivatives
A wide array of substituted analogues and derivatives of the core indol-5-one and related hydroxyindole structures have been synthesized to explore their chemical and biological properties. These syntheses often involve the condensation of different building blocks or the modification of a common intermediate.
An efficient, catalyst-free method has been developed for the regiospecific synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones with various primary amines. acs.org This method has a broad substrate scope, accommodating anilines, aliphatic amines, and α-chiral amines to produce a library of N-substituted 6-hydroxy indoles in good to excellent yields. acs.orgresearchgate.net In cases where the initial catalyst-free conditions are not effective, such as with certain sulfonylamines or nitroanilines, the addition of a catalytic amount of a Lewis acid like Re₂O₇ can facilitate the reaction. acs.org
Domino reactions provide another powerful route to related structures. For example, 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones have been synthesized through the catalyst-free domino reaction of arylglyoxals with enamines. rsc.org These hydroxy-indolones can then be further reacted with indoles to create complex 3,7′-bis-indole derivatives. rsc.org
Other notable synthetic achievements include:
The synthesis of 6-hydroxy-indole-5-carboxylic acids via a Japp-Klingemann type Fischer-indole synthesis. nih.gov
The creation of complex 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives through modified aldol condensation reactions. jmchemsci.com
The construction of 6-hydroxy indolizines via a cascade reaction of pyrrole-2-carbaldehydes with 4-halogenated acetoacetic esters. nih.gov
The table below summarizes various synthetic approaches to substituted analogues.
| Target Compound Class | Key Starting Materials | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|---|
| N-Substituted 6-Hydroxy Indoles | Carboxymethyl cyclohexadienones, Primary amines (aromatic, aliphatic, chiral) | Toluene (B28343), 4 Å molecular sieves, room temperature (catalyst-free) | 58-87% | acs.org |
| N-Substituted 6-Hydroxy Indoles (for less reactive amines) | Carboxymethyl cyclohexadienones, Sulfonylamines, Nitroanilines | Re₂O₇ (5 mol%) | 65-68% | acs.org |
| 7-Hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones | Arylglyoxals, Enamines | Catalyst-free domino reaction | Moderate to good | rsc.org |
| 6-Hydroxy-indole-5-carboxylic acids | (Starting materials for Japp-Klingemann reaction) | Japp-Klingemann Fischer-indole synthesis | Not specified | nih.gov |
| Substituted Indolo[2,3-c]quinolin-6-ones | Iodo-indole derivatives, Boronic esters | Suzuki-Miyaura coupling (PdCl₂(dppf), K₂CO₃) | 40-60% | nih.gov |
| 6-Hydroxy Indolizines | Pyrrole-2-carbaldehydes, 4-Halogenated acetoacetic esters | Cascade reaction with a weak base | Not specified | nih.gov |
Rational Design of Novel Analogue Libraries
The creation of new chemical entities often moves beyond simple derivatization to a more strategic, rational design process. This approach uses structural information and computational tools to design libraries of compounds aimed at a specific biological target.
A prime example of this strategy is the design of kinase inhibitors. nih.gov For instance, a novel series of 6H-benzo[c]chromen inhibitors was developed using structure-based drug design and molecular docking to target the PI3Kα kinase. nih.gov This process informed the synthesis of specific analogues, leading to the identification of a potent and highly selective preclinical candidate. nih.gov Although the core scaffold is different, this methodology is directly applicable to the design of libraries based on the this compound framework for various biological targets.
Similarly, a library of substituted indolo[2,3-c]quinolin-6-ones was developed as simplified isosteres of the marine natural product Lamellarin. nih.gov This design strategy aimed to isolate the key pharmacophore elements responsible for the biological activity, leading to the synthesis of potent and selective inhibitors of Haspin kinase. nih.gov The assembly of these libraries often relies on robust and versatile chemical reactions, such as the Suzuki-Miyaura cross-coupling, which was used to combine the necessary building blocks for the indolo[2,3-c]quinolin-6-one library. nih.gov
Optimization of Reaction Conditions and Yields
Maximizing the efficiency and yield of a chemical reaction is crucial for both laboratory-scale synthesis and potential large-scale production. This is achieved through the systematic optimization of various reaction parameters, including catalysts, solvents, temperature, and reactant stoichiometry.
In the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and amines, a screening of conditions revealed that toluene was the optimal solvent. acs.org The addition of a dehydrating agent, 4 Å molecular sieves, further increased the reaction yield to 87%. acs.org Interestingly, increasing the equivalents of the amine reactant from 1.2 to 2.0 achieved a similar high yield without the need for an additive, showcasing how stoichiometry can be a key optimization parameter. acs.org
Another study focused on a three-component reaction to produce 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives, where various catalysts were screened. researchgate.net While initial attempts with no catalyst or with proline were unsuccessful, the use of ammonium (B1175870) acetate (B1210297) as a catalyst significantly improved the yield to 65% at reflux temperature. researchgate.net The study also found that a two-step protocol, where the aldehyde and malononitrile (B47326) were reacted first before adding the aminophenol, produced a slightly higher yield than a one-pot, all-at-once protocol (43% vs. 40% with K₂CO₃ catalyst). researchgate.net
The table below details the optimization of reaction conditions from a study on 6-hydroxy indole synthesis. acs.org
| Entry | Solvent | Additive | Amine (equiv) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂ | None | 1.2 | 78 | acs.org |
| 2 | Toluene | None | 1.2 | 82 | acs.org |
| 3 | THF | None | 1.2 | 77 | acs.org |
| 4 | CH₃NO₂ | None | 1.2 | 54 | acs.org |
| 5 | CH₃CN | None | 1.2 | 77 | acs.org |
| 6 | Toluene | 4 Å MS | 1.2 | 87 | acs.org |
| 7 | Toluene | MgSO₄ | 1.2 | 75 | acs.org |
| 8 | Toluene | None | 2.0 | 87 | acs.org |
Modern techniques like high-throughput screening using microdroplet reactions are also being employed to rapidly determine optimal synthesis conditions for heterocyclic compounds. nih.gov This approach allows for the rapid testing of multiple parameters, significantly accelerating the optimization process compared to conventional bulk-phase reactions. nih.gov
Advanced Spectroscopic and Structural Characterization of 6 Hydroxy 1,6 Dihydro 5h Indol 5 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the derivatives of 6-Hydroxy-1,6-dihydro-5H-indol-5-one, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are indispensable for their characterization.
¹H NMR Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 6-hydroxyindole (B149900) derivatives, the chemical shifts (δ) of the protons are influenced by the substituents on the indole (B1671886) ring.
For instance, in the ¹H NMR spectrum of 1-Cyclopentyl-1H-indol-6-ol, the aromatic protons of the indole ring appear at δ 7.44 (d, J = 8.4 Hz, 1H), 7.07 (d, J = 3.2 Hz, 1H), 6.83 (d, J = 1.5 Hz, 1H), 6.66 (d, J = 8.4 Hz, 1H), and 6.41 (d, J = 2.5 Hz, 1H). acs.org The cyclopentyl group attached to the nitrogen atom shows a multiplet between δ 4.75-4.47 for the methine proton and signals for the methylene (B1212753) protons at δ 2.15, 1.88, and 1.80-1.63. acs.org
Similarly, for 1-Benzhydryl-1H-indol-6-ol, the indole protons are observed at δ 7.46 (d, J = 9.0 Hz, 1H), 6.70 (d, J = 3.3 Hz, 1H), 6.67 (s, 1H), 6.67–6.63 (m, 2H), and 6.40 (d, J = 3.2 Hz, 1H). acs.org The benzhydryl moiety protons are found in the range of δ 7.36–7.27 (m, 6H) and 7.13–7.05 (m, 4H), with the methine proton appearing as a singlet at δ 4.60. acs.org
Table 1: ¹H NMR Data for Selected 6-Hydroxyindole Derivatives
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity and Coupling Constant (J) Hz |
|---|---|---|---|
| 1-Cyclopentyl-1H-indol-6-ol | H-7 | 7.44 | d, J = 8.4 |
| H-2 | 7.07 | d, J = 3.2 | |
| H-5 | 6.83 | d, J = 1.5 | |
| H-4 | 6.66 | d, J = 8.4 | |
| H-3 | 6.41 | d, J = 2.5 | |
| N-CH (cyclopentyl) | 4.75–4.47 | m | |
| 1-Benzhydryl-1H-indol-6-ol | H-7 | 7.46 | d, J = 9.0 |
| H-2 | 6.70 | d, J = 3.3 | |
| H-5 | 6.67 | s | |
| H-4, H-x (aromatic) | 6.67–6.63 | m | |
| H-3 | 6.40 | d, J = 3.2 | |
| N-CH (benzhydryl) | 4.60 | s |
Data sourced from The Journal of Organic Chemistry, 2022. acs.org
¹³C NMR Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
For 1-Cyclopentyl-1H-indol-6-ol, the carbon signals for the indole ring are observed at δ 151.3, 137.0, 123.6, 123.2, 121.5, 109.4, 100.9, and 95.9. acs.org The carbons of the cyclopentyl substituent appear at δ 57.0, 32.4, and 24.1. acs.org
In the case of 1-Benzhydryl-1H-indol-6-ol, the indole carbons resonate at δ 151.5, 137.4, 128.4, 126.1, 121.6, 109.8, 101.4, and 96.3. acs.org The benzhydryl group carbons are found at δ 139.7, 128.7, 127.9, and 63.7. acs.org
Table 2: ¹³C NMR Data for Selected 6-Hydroxyindole Derivatives
| Compound | Carbon | Chemical Shift (δ) ppm |
|---|---|---|
| 1-Cyclopentyl-1H-indol-6-ol | C-6 | 151.3 |
| C-7a | 137.0 | |
| C-3a | 123.6 | |
| C-2 | 123.2 | |
| C-7 | 121.5 | |
| C-4 | 109.4 | |
| C-3 | 100.9 | |
| C-5 | 95.9 | |
| N-CH (cyclopentyl) | 57.0 | |
| 1-Benzhydryl-1H-indol-6-ol | C-6 | 151.5 |
| C-7a | 137.4 | |
| C-aromatic | 128.7, 128.4, 127.9 | |
| C-3a | 126.1 | |
| C-7 | 121.6 | |
| C-4 | 109.8 | |
| C-3 | 101.4 | |
| C-5 | 96.3 | |
| N-CH (benzhydryl) | 63.7 |
Data sourced from The Journal of Organic Chemistry, 2022. acs.org
Two-Dimensional NMR Techniques (e.g., HMBC, HMQC)
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of atoms within a molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its elemental composition and structure based on fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, as it typically produces intact molecular ions with minimal fragmentation. ESI-MS is widely used in the analysis of heterocyclic compounds to confirm their molecular weight. For instance, the fragmentation pathways of various heterocyclic derivatives can be investigated using ESI-MS in conjunction with tandem mass spectrometry (MS/MS) to identify characteristic fragment ions. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of new compounds.
For 1-Cyclopentyl-1H-indol-6-ol, the calculated m/z for the protonated molecule [M+H]⁺ is 202.1226, and the value found by HRMS is 202.1223, confirming the chemical formula C₁₃H₁₆NO. acs.org Similarly, for 1-Benzhydryl-1H-indol-6-ol, the calculated m/z for [M+H]⁺ is 300.1383, and the experimental value is 300.1392, which corresponds to the formula C₂₁H₁₈NO. acs.org
Table 3: HRMS Data for Selected 6-Hydroxyindole Derivatives
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 1-Cyclopentyl-1H-indol-6-ol | C₁₃H₁₆NO | [M+H]⁺ | 202.1226 | 202.1223 |
| 1-Benzhydryl-1H-indol-6-ol | C₂₁H₁₈NO | [M+H]⁺ | 300.1383 | 300.1392 |
Data sourced from The Journal of Organic Chemistry, 2022. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectra of indole derivatives exhibit characteristic absorption bands that correspond to specific vibrational modes of their chemical bonds.
Detailed analysis of various indole derivatives reveals consistent patterns. For instance, the N-H stretching vibration in the indole ring typically appears as a sharp band in the range of 3500–3300 cm⁻¹. researchgate.net In a study of indole, a distinct N-H stretching band was observed at 3406 cm⁻¹. researchgate.net For 5-methoxy-1H-indole-2-carboxylic acid, this band was identified at 3336-3342 cm⁻¹, indicating the involvement of the N-H group in intermolecular hydrogen bonding. nih.gov
The aromatic C-H stretching vibrations are generally found around 3022-3049 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic ring are characteristic and appear as strong bands between 1508 cm⁻¹ and 1616 cm⁻¹. researchgate.net Furthermore, C-C stretching in the ring is observed at 1456 cm⁻¹. researchgate.net In-plane and out-of-plane bending of C-H bonds also produce signals in the fingerprint region, below 1000 cm⁻¹. researchgate.net In some spiropyran derivatives containing an indole moiety, characteristic vibrations for the C=C double bond of the pyran ring are seen at 1640 cm⁻¹. mdpi.com
These spectral signatures are crucial for confirming the structural integrity of newly synthesized this compound derivatives and for studying intermolecular interactions.
Table 1: Characteristic IR Absorption Bands for Indole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Reference | Citation |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | Indoles | researchgate.net |
| N-H Stretch | 3406 | Indole | researchgate.net |
| N-H Stretch | 3336 - 3342 | 5-methoxy-1H-indole-2-carboxylic acid | nih.gov |
| Aromatic C-H Stretch | 3022 - 3049 | Indole | researchgate.net |
| Aromatic C=C Stretch | 1508 - 1616 | Indole | researchgate.net |
| C-C Ring Stretch | 1456 | Indole | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore has two main absorption bands, designated as ¹Lₐ and ¹Lₑ, which arise from π-π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the indole ring and the solvent used.
Studies on 6-hydroxyindole show distinct absorption bands. In cyclohexane, the lower energy ¹Lₑ transition is more intense, with peaks blue-shifted by 6-7 nm compared to 5-hydroxyindole (B134679). nih.gov The higher energy ¹Lₐ band for 6-hydroxyindole in the same solvent shows two peaks around 260 nm and 267 nm. nih.gov When dissolved in glycol, the vibronic details are less pronounced, with peaks for 6-hydroxyindole located at 295 nm (¹Lₑ) and 273 nm (¹Lₐ). nih.gov
Comparison with other indole derivatives shows a range of absorption maxima (λₘₐₓ). For example, natural indole has a λₘₐₓ of 270 nm, while some boron-nitrogen (BN) substituted indoles exhibit shifts, with fused BN indole II absorbing at 292 nm. acs.org The UV-Vis spectra of various indole analogues have been systematically characterized using methanol (B129727) as a solvent. researchdata.edu.au In the case of indoline (B122111) spiropyrans, the unsubstituted spiroform in ethanol (B145695) shows a main absorption band with a λₘₐₓ at 295 nm. mdpi.com
Table 2: UV-Vis Absorption Maxima (λₘₐₓ) for Indole Derivatives
| Compound | Solvent | Transition | λₘₐₓ (nm) | Citation |
|---|---|---|---|---|
| 6-Hydroxyindole | Cyclohexane | ¹Lₐ | 260, 267 | nih.gov |
| 6-Hydroxyindole | Glycol | ¹Lₐ | 273 | nih.gov |
| 6-Hydroxyindole | Glycol | ¹Lₑ | 295 | nih.gov |
| Indole (natural) | - | - | 270 | acs.org |
| Fused BN Indole II | - | - | 292 | acs.org |
X-ray Crystallography (where applicable for related structures)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided results, analysis of related indole derivatives offers significant insights into the expected structural features.
Indole derivatives commonly crystallize in orthorhombic or monoclinic systems. nih.govacs.org For instance, indole itself crystallizes in the orthorhombic Pna2₁ space group, while 5-nitroindole (B16589) adopts a monoclinic P2₁/c system. nih.govacs.org A study on 5-methoxy-1H-indole-2-carboxylic acid also reported a monoclinic system with the space group P2₁/c. nih.gov
A recurring and structurally significant feature in the crystal packing of many indole derivatives is the formation of hydrogen bonds. N-H···O hydrogen bonds are particularly common, often linking molecules into chains or more complex networks. nih.govnih.gov In the crystal structure of 5-nitroindole, molecules are stabilized by N-H···O hydrogen bonds. nih.govacs.org Similarly, in a related purine (B94841) derivative, 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one, molecules are linked by O-H···N, N-H···O, and N-H···N hydrogen bonds, creating a three-dimensional framework. nih.gov These interactions are fundamental to the supramolecular architecture and physical properties of the solid state. Other interactions, such as π-π stacking and C-H···O contacts, also play a role in stabilizing the crystal lattice. nih.govnih.gov
Table 3: Crystallographic Data for Related Indole and Heterocyclic Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Citation |
|---|---|---|---|---|
| Indole | Orthorhombic | Pna2₁ | Orientational disorder | nih.govacs.org |
| 5-Nitroindole | Monoclinic | P2₁/c | N-H···O hydrogen bonds, dipole-dipole interactions | nih.govacs.org |
| 5-Aminoindole | Orthorhombic | Pna2₁ | N-H···N hydrogen bonds, N-H···π contacts | nih.govacs.org |
| 5-methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | Cyclic dimers via O-H···O hydrogen bonds, N-H···O interactions | nih.gov |
Chemical Reactivity and Transformation Mechanisms of the 6 Hydroxy 1,6 Dihydro 5h Indol 5 One Scaffold
Tautomeric Equilibria and Isomerism Studies (e.g., Keto-Enol Tautomerism, N-H Tautomerism in Related Systems)
Tautomerism, the interconversion of structural isomers through proton transfer, is a critical feature of the 6-Hydroxy-1,6-dihydro-5H-indol-5-one scaffold. The molecule's structure allows for both keto-enol and N-H tautomerism, phenomena extensively studied in related heterocyclic systems. nih.govfrontiersin.org
Keto-Enol Tautomerism: The primary form of tautomerism involves the ketone at the C-5 position and the adjacent C-4 and C-6 carbons bearing alpha-hydrogens. This equilibrium can be catalyzed by either acid or base. libretexts.orgyoutube.com The presence of the hydroxyl group at C-6 creates a structure analogous to a β-dicarbonyl compound, which can significantly influence the position of the equilibrium.
Under basic conditions, a base can abstract an α-hydrogen from either C-4 or C-6, forming an enolate intermediate. Subsequent protonation on the oxygen atom yields one of two possible enol tautomers. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, followed by removal of an α-hydrogen by a weak base to form the enol. libretexts.org
The stability of the resulting enol tautomers is influenced by several factors, including alkene substitution, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com The enol form involving the C-6 hydroxyl group can be particularly stabilized by the formation of a conjugated system and a six-membered ring via intramolecular hydrogen bonding, which is a significant stabilizing factor. masterorganicchemistry.comyoutube.com
N-H Tautomerism: In addition to keto-enol tautomerism, the indole (B1671886) nucleus itself can exhibit N-H tautomerism, where the proton from the nitrogen atom migrates to a carbon atom of the heterocyclic ring. researchgate.net In the parent indole system, different tautomers (indolenines) exist, though they are generally less stable than the primary indole form. researchgate.net For the this compound scaffold, this adds another layer of isomeric complexity. Studies on related N-heterocycles like porphyrins and azaazulenes confirm that N-H tautomeric equilibria are fundamental properties, often resulting in a mixture of tautomers in solution. nih.govsemanticscholar.org
Table 1: Potential Tautomeric Forms of this compound
| Tautomer Type | Description | Structure |
|---|---|---|
| Keto Form | The primary, ground-state structure. | ![]() |
| Enol Form 1 | Enolization towards C-4, forming a C4=C5 double bond. | |
| Enol Form 2 | Enolization involving the C-6 hydroxyl, forming a C5=C6 double bond (quinone methide-like). | |
| N-H Tautomer | Migration of the N-H proton to C-7, forming an indolenine-type structure. |
Note: Structures are illustrative representations of the tautomeric forms.
Oxidation and Reduction Chemistry
The redox chemistry of the this compound scaffold is dictated by the presence of the ketone, the secondary alcohol, and the partially saturated pyrrole (B145914) ring.
Oxidation: The scaffold is susceptible to oxidation at several sites. The secondary alcohol at C-6 can be oxidized to a ketone, which would result in the formation of an indole-5,6-dione derivative. The aromatic precursor, 5,6-dihydroxyindole (B162784), is known to be a key intermediate in the formation of eumelanin (B1172464), where it undergoes oxidation to indole-5,6-quinone. wikipedia.org This suggests that the dihydro-indolone scaffold would also be readily oxidized, potentially leading to a highly reactive quinonoid system. Furthermore, the 2,3-dihydroindole (indoline) portion of the molecule can be dehydrogenated (oxidized) to the fully aromatic indole ring system, a common transformation in indole synthesis. researchgate.net
Reduction: The ketone at C-5 is a primary site for reduction to a secondary alcohol, which would yield a dihydroxy-dihydro-indole derivative. Standard reducing agents for ketones are applicable here. Additionally, the C=C double bond within the five-membered ring has enamine-like character and can be susceptible to reduction. The reduction of the indole C2=C3 double bond to form an indoline (B122111) is a well-established reaction, often accomplished using reagents like triethylsilane in trifluoroacetic acid or various borane (B79455) complexes. google.com In a related system, a 6-hydroxyindole (B149900) was reduced to the corresponding indoline using sodium cyanoborohydride. acs.org
Table 2: Summary of Potential Redox Reactions
| Reaction Type | Reagents/Conditions | Potential Product(s) |
|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., MnO₂) | 1,6-dihydro-5H-indole-5,6-dione |
| Dehydrogenation | Pd/C, DDQ | 6-Hydroxy-indol-5-one (aromatized) |
| Reduction (Ketone) | NaBH₄, LiAlH₄ | 1,5,6,7-tetrahydro-5,6-dihydroxyindole |
| Reduction (Ring) | Borane complexes (e.g., BH₃·THF), NaBH₃CN | 6-Hydroxy-indolin-5-one |
Note: Products listed are based on the reactivity of analogous functional groups and scaffolds.
Electrophilic and Nucleophilic Substitution Patterns
The distribution of electron density in the this compound scaffold allows for both electrophilic and nucleophilic substitution reactions, with the specific site of reaction depending on the tautomeric form present and the reaction conditions.
Electrophilic Substitution: The most likely sites for electrophilic attack are the α-carbons (C-4 and C-7) adjacent to the ketone, via the enol or enolate tautomers. masterorganicchemistry.com The enol form is nucleophilic at the α-carbon, making it susceptible to reactions with various electrophiles. In related tetrahydroindol-4-one systems, electrophilic substitution, such as the Mannich reaction, has been demonstrated to occur at the α-position of the ketone. nih.gov The pyrrole nitrogen can also be a site for electrophilic attack, although this is often reversible.
Nucleophilic Substitution: While nucleophilic aromatic substitution is generally difficult on electron-rich rings like indole, the presence of electron-withdrawing groups can facilitate such reactions. For this scaffold, the ketone group at C-5 significantly influences the electronic properties. Studies on 1-methoxy-6-nitroindoles have shown that nucleophiles can attack the C-2 position, displacing a substituent or leading to addition-elimination pathways. nii.ac.jp A similar reactivity pattern could be anticipated for the 6-hydroxy-indolone, where the C-2 position is activated towards nucleophilic attack. Furthermore, the hydroxyl group at C-6 can be converted into a better leaving group (e.g., a triflate), enabling subsequent Pd-catalyzed cross-coupling reactions with nucleophiles like boronic acids or acetylenes, as demonstrated on the aromatic 6-hydroxyindole system. acs.org
Table 3: Potential Substitution Reactions
| Reaction Type | Site of Attack | Example Reaction |
|---|---|---|
| Electrophilic Substitution | C-4, C-7 | Alkylation, Acylation, Mannich Reaction |
| Electrophilic Substitution | N-1 | Protection (e.g., Boc, Ts), Alkylation |
| Nucleophilic Substitution | C-2 | Addition of N, S, or C-nucleophiles |
| Nucleophilic Substitution (via -OH activation) | C-6 | Suzuki or Sonogashira cross-coupling |
Regioselectivity and Chemoselectivity in Chemical Transformations
The presence of multiple reactive sites within the this compound structure makes regioselectivity and chemoselectivity key considerations in its chemical transformations.
Regioselectivity: This is most evident in reactions involving the enolate form of the ketone. The formation of the enolate can occur by deprotonation at either C-4 or C-6. The kinetic enolate is typically formed at the less sterically hindered position, while the thermodynamic enolate is the more substituted, stable form. The choice of base, solvent, and temperature can be used to selectively generate one over the other, thus directing subsequent electrophilic attack to either the C-4 or C-7 position. For instance, α-formylation of related ketones has been shown to be highly regioselective. nih.gov In nucleophilic substitution reactions on related indole systems, high regioselectivity for the C-2 position has been achieved. nii.ac.jp
Chemoselectivity: The molecule possesses two key functional groups: a ketone and a secondary alcohol. In reactions such as acylation or silylation, it is possible to selectively target one group over the other. The hydroxyl group is generally more nucleophilic than the enol, allowing for selective esterification or etherification under appropriate conditions. acs.org In redox reactions, chemoselectivity is also crucial. Mild reducing agents might selectively reduce the ketone without affecting the pyrrole ring, whereas harsher conditions could lead to reduction of both the carbonyl and the ring's double bond.
1,3-dipolar cycloaddition reactions also highlight the importance of regioselectivity. In reactions with nitrile oxides, substituted 5-methylene-1H-pyrrol-2(5H)-ones (structurally related exocyclic isomers) undergo completely regioselective cycloadditions. researchgate.net
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving the this compound scaffold is essential for predicting and controlling its chemical behavior.
Tautomerization Mechanism: As previously mentioned, keto-enol tautomerism proceeds via distinct pathways in acidic and basic media. The base-catalyzed mechanism involves the formation of a resonance-stabilized enolate anion, youtube.com while the acid-catalyzed route proceeds through a protonated carbonyl intermediate. libretexts.org
Substitution Mechanisms: Electrophilic substitution at the α-carbon likely follows the classic mechanism of attack by the nucleophilic enol or enolate on an electrophile, followed by regeneration of the carbonyl. Nucleophilic substitution at the C-2 position of the indole ring, particularly in N-alkoxy derivatives, is proposed to proceed via a nucleophilic addition to the C2=N double bond of an intermediate, followed by elimination. A proposed mechanism for the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with guanidine (B92328) involves the initial formation of an imine, followed by nucleophilic attack of the indole nitrogen anion onto the side chain and subsequent prototropy to form a fused pyrimido[1,2-a]indole (B3349944) system. nii.ac.jp
Cascade Reactions: The synthesis of related heterocyclic structures often involves complex cascade or domino reactions. For example, the synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones can be achieved through a domino reaction of arylglyoxals with enamines under catalyst-free conditions, involving a sequence of Michael addition, cyclization, and dehydration steps. rsc.org Similar complex pathways can be envisioned for the synthesis and transformation of the this compound scaffold.
Theoretical and Computational Chemistry Studies on 6 Hydroxy 1,6 Dihydro 5h Indol 5 One Systems
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
A comprehensive investigation into the electronic structure of 6-Hydroxy-1,6-dihydro-5H-indol-5-one would typically employ methods like Density Functional Theory (DFT). DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic properties of molecules. Such a study would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to accurately model the electron density and derive properties such as total energy, orbital energies, and the distribution of electronic charge within the molecule. This foundational analysis is crucial for understanding the molecule's stability and intrinsic electronic character. However, no specific DFT studies for this compound are currently available.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com An FMO analysis for this compound would calculate the energies and visualize the spatial distribution of these orbitals. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. researchgate.net This analysis would provide insights into the most probable sites for electrophilic and nucleophilic attack. At present, there are no published FMO analyses for this specific compound.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of a molecule is fundamental to its properties and reactivity. A computational study of this compound would involve a thorough conformational analysis to identify the most stable arrangement of its atoms in space (i.e., the global minimum on the potential energy surface). This process involves systematically exploring different spatial orientations (conformers) and using quantum chemical methods to calculate their relative energies. The most stable conformer's geometry would be optimized to a state where the net forces on all atoms are zero. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. While conformational studies have been performed on structurally related but different molecules, no such analysis has been found for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predictions are achieved by first optimizing the molecular geometry and then calculating the relevant properties, such as magnetic shielding tensors for NMR and the frequencies and intensities of vibrational modes for IR. Comparing these predicted spectra with experimental data can confirm the molecule's structure. No such predictive studies for the spectroscopic parameters of this compound were identified in the literature search.
Elucidation of Reaction Mechanisms via Computational Modeling
Understanding how a molecule participates in chemical reactions is a key area of chemical research. Computational modeling can be used to elucidate the step-by-step mechanism of reactions involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, revealing the activation energies for each step and identifying the rate-determining step. This provides a deep, molecular-level understanding of the reaction's feasibility and kinetics. To date, no computational studies on the reaction mechanisms of this compound have been published.
Quantum Chemical Descriptors and Reactivity Prediction
Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors are derived from the electronic structure calculations and can include parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Additionally, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). These descriptors provide a quantitative basis for predicting how the molecule will behave in different chemical environments. rsc.org However, specific calculations of these descriptors for this compound are not available in the reviewed literature.
Advanced Applications and Role in Synthetic Organic Chemistry
Strategic Building Block for Complex Heterocyclic Architectures
There is no available scientific literature detailing the use of 6-Hydroxy-1,6-dihydro-5H-indol-5-one as a strategic building block for the synthesis of complex heterocyclic architectures.
Precursors for Other Indole-Derived Scaffolds
Information regarding the role of this compound as a direct precursor for other specific indole-derived scaffolds is not described in the current body of scientific research. The chemistry of related 6-hydroxyindoles is well-established, where they serve as valuable precursors for numerous indole (B1671886) alkaloids, but this does not extend to the specified dihydro-indolone. acs.org
Contribution to Novel Methodological Advancements in Indolone Synthesis
No novel synthetic methodologies or methodological advancements that specifically feature or are enabled by this compound have been reported in the reviewed literature.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for the construction of complex molecules. For 6-Hydroxy-1,6-dihydro-5H-indol-5-one and its analogues, future research will likely focus on developing novel synthetic strategies that offer improvements in yield, selectivity, and sustainability.
Recent progress in indole (B1671886) synthesis provides a fertile ground for inspiration. For instance, catalyst-free methods for the synthesis of 6-hydroxyindoles have been developed, utilizing the condensation of carboxymethyl cyclohexadienones with primary amines. This approach proceeds through an aza-Michael addition of an in-situ formed enamine, followed by rearomatization to yield the desired indole core. Such operationally simple and catalyst-free methods are highly desirable for their reduced environmental impact and cost-effectiveness.
Furthermore, domino reactions represent a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. The synthesis of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones through a domino reaction of arylglyoxals with enamines under catalyst-free conditions highlights the potential of such approaches. organic-chemistry.org Exploring similar cascade reactions for the synthesis of this compound could lead to highly efficient and atom-economical synthetic routes.
Advanced Characterization Techniques for Dynamic Processes and Intermediates
A deeper understanding of the reaction mechanisms, dynamic processes, and the nature of transient intermediates involved in the synthesis and reactions of this compound is paramount for optimizing existing methods and discovering new reactivity. The transient and often unstable nature of reaction intermediates necessitates the use of advanced characterization techniques.
Infrared ion spectroscopy (IRIS) has emerged as a powerful tool for the structural elucidation of gas-phase ions, offering detailed information about reactive intermediates that are difficult to study using conventional techniques. nih.gov This method, coupled with mass spectrometry, could be employed to characterize key intermediates in the formation and subsequent reactions of the indol-5-one (B1259809) scaffold.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved NMR, can provide invaluable insights into the kinetics and mechanisms of reactions involving this compound. These techniques allow for the direct observation of short-lived species, helping to piece together complex reaction pathways.
Moreover, the application of various mass spectrometry techniques, including electrospray ionization mass spectrometry (ESI-MS), can aid in the detection and characterization of reaction intermediates in solution. acs.org By carefully designing experiments, it is possible to trap and analyze transient species, providing direct evidence for proposed mechanistic pathways.
| Technique | Information Gained | Application to this compound |
| Infrared Ion Spectroscopy (IRIS) | Structural information of gas-phase ions | Characterization of key reaction intermediates in synthesis and reactivity studies. |
| Transient Absorption Spectroscopy | Kinetics and dynamics of short-lived species | Elucidation of photochemical or thermally induced reaction mechanisms. |
| Time-Resolved NMR | Structural and kinetic data of intermediates | Monitoring reaction progress and identifying transient species in real-time. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Detection and characterization of solution-phase intermediates | Mechanistic studies of formation and functionalization reactions. |
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental studies offers a powerful paradigm for accelerating the exploration of the chemical properties and reactivity of this compound. researchgate.netacs.org This integrated approach can provide a deeper understanding of its electronic structure, conformational landscape, and reaction mechanisms at a level of detail that is often inaccessible through experiments alone.
Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its reactivity profile. For instance, calculations can identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of new functionalization reactions. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the indol-5-one ring system and its interactions with other molecules, such as solvents or reactants. nih.gov
This computational data can then be used to rationalize experimental observations and to make predictions that can be tested in the laboratory. For example, if computational studies suggest a particular reaction pathway is energetically favorable, this can guide the choice of reaction conditions to favor that pathway. Conversely, unexpected experimental results can prompt further computational investigation to uncover the underlying reasons. This iterative cycle of prediction and validation is a hallmark of modern chemical research and will be instrumental in unlocking the full potential of this compound. researchgate.net
Exploration of Undiscovered Reactivity Modes and Chemical Space
The rich functionality of this compound, with its enone moiety, hydroxyl group, and reactive N-H bond, suggests a wide range of potential, yet unexplored, reactivity modes. Future research should aim to systematically investigate these possibilities to expand the known chemical space of this scaffold.
The enone system within the dihydroindolone core is a prime target for various transformations. For example, conjugate addition reactions with a wide range of nucleophiles could be explored to introduce diverse substituents at the C7 position. The ketone at C5 could undergo reactions such as Wittig olefination or reductions to introduce further complexity. The hydroxyl group at C6 offers a handle for etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.
Furthermore, the indole nitrogen can be functionalized through alkylation, acylation, or participation in transition metal-catalyzed cross-coupling reactions. The development of methods for the selective functionalization of each of these reactive sites will be a key challenge and a significant area for future research. The discovery of novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations will be of particular importance. The exploration of photochemical and electrochemical methods could also unveil novel reactivity patterns for this class of compounds.
Design of Chemically Diverse Analogue Libraries for General Chemical Exploration
The creation of chemically diverse libraries of analogues based on the this compound scaffold is a crucial step towards exploring its potential applications in various fields of chemistry. acs.org Combinatorial chemistry and high-throughput synthesis techniques can be employed to rapidly generate a large number of derivatives with diverse substitution patterns. nih.gov
The design of such libraries should aim to systematically probe the effects of different functional groups at various positions of the indole core. This can be achieved by employing a range of building blocks in the synthetic routes. For example, by varying the amine component in the initial condensation reaction or by using a diverse set of reagents for the subsequent functionalization steps, a wide array of analogues can be accessed. nih.gov
The resulting libraries of compounds can then be screened for a variety of properties, including catalytic activity, material properties, or as probes for biological systems. The analysis of the structure-activity relationships (SAR) or structure-property relationships within these libraries can provide valuable information for the design of next-generation molecules with optimized characteristics. The exploration of the vast chemical space accessible from the this compound core holds significant promise for the discovery of new and valuable chemical entities. mdpi.comeurekaselect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

